Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is an organic compound with a complex structure It is a derivative of cyclohexanemethanol, where the hydroxyl group is substituted with a methoxymethyl group and further modified with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- typically involves multiple steps. The initial step often includes the preparation of 4-(methoxymethyl)cyclohexanemethanol. This can be achieved through the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxymethyl derivative. The subsequent step involves the conversion of the hydroxyl group to a methanesulfonate group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanesulfonate group back to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 4-(methoxymethyl)cyclohexanemethanol.
Substitution: Various substituted cyclohexanemethanol derivatives.
Scientific Research Applications
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: A similar compound with a methyl group instead of a methoxymethyl group.
Cyclohexanemethanol, 4-(1-methylethyl)-, trans-: Another derivative with an isopropyl group.
Uniqueness
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxymethyl and methanesulfonate groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Biological Activity
Cyclohexanemethanol, 4-(methoxymethyl)-, methanesulfonate, trans- is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C10H20O
- Molecular Weight : 156.2652 g/mol
- CAS Registry Number : 13674-19-6
- IUPAC Name : Cyclohexanemethanol, 4-(methoxymethyl)-, trans-
The biological activity of cyclohexanemethanol derivatives often involves interactions with various biological targets. Research indicates that compounds with similar structures may exhibit:
- Antiproliferative Effects : Cyclohexanemethanol derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on benzothiazole derivatives indicate that structural modifications can enhance antiproliferative activity against various cancer cell lines .
- Antioxidant Properties : Compounds with methoxy groups are often evaluated for their antioxidant capabilities. The presence of the methoxy group can enhance the electron-donating ability of the compound, potentially improving its ability to scavenge free radicals.
Biological Activity Data
Activity Type | Effect Observed | Reference |
---|---|---|
Antiproliferative | Inhibition of cancer cell viability | |
Antioxidant | Scavenging of free radicals | |
Cytotoxicity | Dose-dependent effects on tumor cells |
Case Studies
- Antiproliferative Activity in Cancer Cells
- Mechanistic Insights
Research Findings
Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of cyclohexanemethanol derivatives:
- Synergistic Effects : Combinations of cyclohexanemethanol derivatives with established chemotherapeutic agents like gemcitabine have shown enhanced efficacy against pancreatic cancer cells, indicating potential for combination therapies .
- Selectivity Against Cancer Cells : Comparative studies demonstrated that certain derivatives exhibit higher selectivity towards cancer cells over normal fibroblasts, underscoring their therapeutic potential while minimizing side effects .
Properties
Molecular Formula |
C10H22O5S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
methanesulfonic acid;[4-(methoxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2.CH4O3S/c1-11-7-9-4-2-8(6-10)3-5-9;1-5(2,3)4/h8-10H,2-7H2,1H3;1H3,(H,2,3,4) |
InChI Key |
SDUGOFLUKCUHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.